N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2S/c1-2-25-7-9-26(10-8-25)20-24-18-17(30-20)19(29)27(13-23-18)12-16(28)22-11-14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADXKWGXGXRZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps:
Formation of the Thiazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: This step involves the use of chlorophenyl derivatives in a coupling reaction.
Final Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further exploration in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolo[4,5-d]pyrimidine compounds demonstrate substantial antibacterial and antifungal properties. These compounds are evaluated against various strains of bacteria and fungi, showing promising results comparable to established antibiotics .
- Antitumor Activity : Research indicates that thiazolo[4,5-d]pyrimidine derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated their effectiveness against several cancer cell lines, suggesting potential applications in oncology .
- CNS Activity : Compounds containing piperazine moieties are known for their neuropharmacological effects. N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide may exhibit anxiolytic or antidepressant-like effects, warranting investigation into its mechanism of action within the central nervous system .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiazolo[4,5-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin and ampicillin .
Case Study 2: Antitumor Activity
In vitro assays on several cancer cell lines showed that specific derivatives of this compound led to significant reductions in cell viability. These findings suggest a mechanism involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
- N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (CAS: 941880-89-3)
- Core Structure : Replaces the pyrimidin ring with a pyridazin system, altering electronic properties and hydrogen-bonding capacity.
- Substituents : Features a 2-methyl group and a thiophene ring at position 7, compared to the 4-ethylpiperazine in the target compound.
- Impact : The thiophene may enhance π-π stacking interactions, while the pyridazin core could reduce metabolic stability due to increased polarity .
Analogues with Varied Acetamide Side Chains
- 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
- Core Structure : 1,3,4-Oxadiazole replaces the thiazolo-pyrimidin system, introducing additional sulfur and oxygen atoms.
- Substituents : Contains a nitro group on the phenyl ring, increasing electron-withdrawing effects compared to the 4-chlorobenzyl group.
- Impact : The nitro group may improve binding to nitroreductase enzymes but could also increase toxicity .
Physicochemical and Pharmacological Insights
- Lipophilicity : The 4-ethylpiperazine in the target compound likely reduces logP compared to the methyl-thiophene analogue (CAS 941880-89-3), improving aqueous solubility .
- Bioactivity : Piperazine derivatives often exhibit CNS activity, while thiophene-containing analogues (e.g., CAS 941880-89-3) may target enzymes like cyclooxygenase or kinases .
- Metabolic Stability : The oxadiazole derivative () with a nitro group may undergo rapid reduction, limiting its half-life .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's chemical structure can be represented as follows:
Molecular Formula
The molecular formula is , with a molecular weight of 505.86 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, which share structural similarities with the target compound. Thiazolidinone derivatives have shown significant activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, compounds within this class have been documented to inhibit key enzymes involved in cancer progression and metastasis .
Table 1: Summary of Anticancer Activities
The biological activity of this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes implicated in tumor growth.
- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways associated with cancer progression.
- Apoptotic Induction : By triggering apoptotic pathways, the compound could lead to programmed cell death in cancerous cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications to the thiazolo-pyrimidine scaffold can significantly influence potency and selectivity. For example:
- Substituent Variations : Changes in the chlorophenyl or piperazine groups can enhance binding affinity to target enzymes or receptors.
- Functional Group Alterations : The introduction of different functional groups may improve solubility and bioavailability.
Case Studies
A recent study investigated the efficacy of a related thiazolidinone derivative in a mouse model of breast cancer. The results indicated a marked reduction in tumor size compared to control groups, suggesting that compounds with similar structures could offer therapeutic benefits .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide?
- The synthesis typically involves multi-step reactions starting with functionalized thiazolo[4,5-d]pyrimidine cores. Key steps include:
- Coupling reactions : Introducing the 4-ethylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres .
- Acetylation : Attaching the N-(4-chlorophenyl)methyl group using chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with bases like triethylamine .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- Purity assessment :
- HPLC with UV detection (λ = 254 nm) using C18 reverse-phase columns .
- Melting point analysis to confirm crystallinity .
Q. How can researchers resolve discrepancies in reported bioactivity data for thiazolo[4,5-d]pyrimidine derivatives?
- Comparative assays : Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Structural validation : Re-characterize disputed compounds via NMR and X-ray crystallography to rule out synthesis errors .
Advanced Research Questions
Q. What strategies optimize the yield of the 4-ethylpiperazine coupling step?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂, Xantphos) for Buchwald-Hartwig amination efficiency .
- Solvent optimization : Compare DMF, DMSO, and toluene for reaction kinetics and byproduct formation .
- Design of Experiments (DoE) : Apply factorial designs to identify interactions between temperature (80–120°C), ligand ratios, and reaction times .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging homology models from PubChem .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes in explicit solvent .
Q. What in vitro assays are suitable for evaluating its antifungal or anticancer activity?
- Antifungal : Broth microdilution assays (CLSI M38/M44) against Candida and Aspergillus strains, with fluconazole as a control .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations and caspase-3/7 activation studies .
Q. How do structural modifications (e.g., substituent variations) affect solubility and bioavailability?
- LogP analysis : Measure partition coefficients (octanol/water) to correlate lipophilicity with membrane permeability .
- Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve oral absorption .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final products .
Q. How can researchers address conflicting cytotoxicity data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
